molecular formula OP B1234839 Oxophosphanyl CAS No. 12640-86-7

Oxophosphanyl

Cat. No. B1234839
CAS RN: 12640-86-7
M. Wt: 46.973 g/mol
InChI Key: LFGREXWGYUGZLY-UHFFFAOYSA-N
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Description

Phosphoryl is a phosphorus oxide and an inorganic radical.

Scientific Research Applications

Oximes in Medicinal Chemistry

  • Oximes as Antidotes for OP Poisoning : Oximes, a class closely related to oxophosphanyl, are crucial in medicinal chemistry for their role as antidotes in organophosphate poisoning. They are used to treat nearly one million poisoning cases annually, leading to significant reductions in fatalities. Pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime are some common oxime-based reactivators. Among these, pralidoxime is the only FDA-approved drug for this purpose (Dhuguru, Zviagin, & Skouta, 2022).

  • Oximes in Antibiotics : Oxime-based cephalosporins, which are β-lactam antibiotics, have emerged as important drugs with improved efficacy against a broad spectrum of Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime (Dhuguru, Zviagin, & Skouta, 2022).

Oximes in Detoxification

  • Role in Detoxification : Oximes also have significant applications in detoxification, particularly against organophosphate toxicity. They function as supernucleophilic systems in detoxification reactions, with a focus on their reactivity in cationic micelles and as functionalized aggregates (Singh, Karpichev, Tiwari, Kuča, & Ghosh, 2015).

  • Oxime-Based Drug Development : There is ongoing research to improve prophylaxis and treatment options for organophosphorus intoxications. The development of potential scavengers, including oximes, is a key area of focus. Despite challenges, the combination of multiple oximes with complementary reactivity is seen as a valuable concept (Elsinghorst, Worek, Thiermann, & Wille, 2013).

Other Relevant Studies

  • Studies on Oxysterols : Research on oxysterols, which are oxygenated derivatives of cholesterol and related to oxophosphanyl, has shown their diverse biological activities. They play a significant role in regulating cholesterol homeostasis and have various receptor interactions (Schroepfer, 2000).

  • Efficacy of Oximes in Nerve Agent Poisoning : A study evaluating the efficacy of oximes in nerve agent poisoning developed a kinetic-based dynamic model. This model assists in defining effective oxime concentrations and optimizing treatment strategies (Worek, Szinicz, Eyer, & Thiermann, 2005).

properties

CAS RN

12640-86-7

Product Name

Oxophosphanyl

Molecular Formula

OP

Molecular Weight

46.973 g/mol

InChI

InChI=1S/OP/c1-2

InChI Key

LFGREXWGYUGZLY-UHFFFAOYSA-N

SMILES

O=[P]

Canonical SMILES

O=[P]

Origin of Product

United States

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